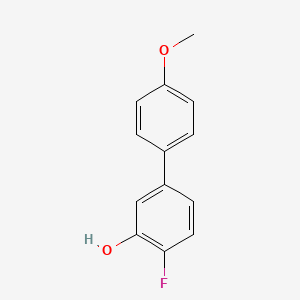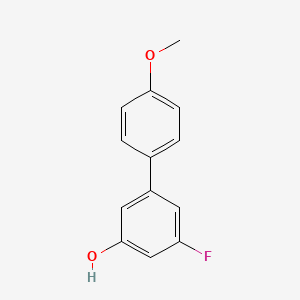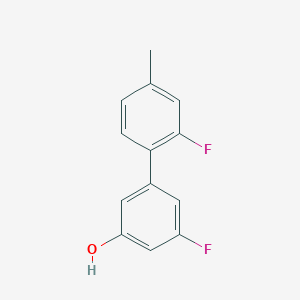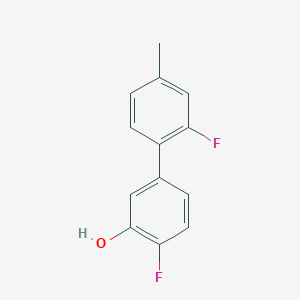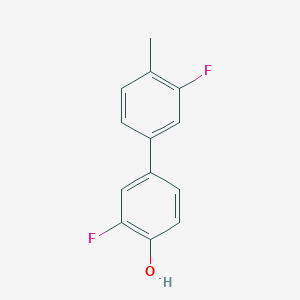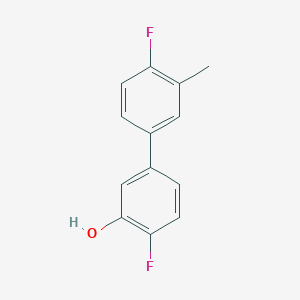
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% (3-F5MPP95) is an important fluorinated aromatic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C9H9FO2. 3-F5MPP95 is a versatile compound, used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds.
Wirkmechanismus
The mechanism of action of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a catalyst in certain chemical reactions by activating the substrate molecules and facilitating the formation of the desired product. Furthermore, the compound has been found to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% are not fully understood. However, the compound has been found to have anti-inflammatory and antifungal properties. Additionally, the compound has been found to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, the compound has been found to inhibit the growth of certain bacteria, such as Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% in laboratory experiments is its versatility. The compound can be used in a variety of applications, including as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds. Additionally, the compound has been found to have anti-inflammatory and antifungal properties. However, the compound can be toxic if handled improperly, and it should be used with caution in laboratory experiments.
Zukünftige Richtungen
The potential future directions for 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% are numerous. The compound could be used in the development of new pharmaceuticals, such as anti-inflammatory agents and antifungal agents. Additionally, the compound could be used in the synthesis of novel heterocyclic compounds, such as quinolines, indoles, and pyridines. Furthermore, the compound could be used to develop new catalysts for chemical reactions. Finally, the compound could be used to develop new methods for the determination of certain compounds.
Synthesemethoden
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% can be synthesized from commercially available starting materials, such as 2-fluoro-5-methylphenol and 3-fluorophenol. The synthesis involves a two-step process, beginning with the reaction of 2-fluoro-5-methylphenol and 3-fluorophenol in a basic medium, such as sodium hydroxide. This reaction leads to the formation of 3-fluoro-5-methylphenol, which is then reacted with a fluorinating agent, such as trifluoromethanesulfonic anhydride (TFMS). This reaction leads to the formation of 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95%, which can then be isolated and purified.
Wissenschaftliche Forschungsanwendungen
3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reagent for the determination of certain compounds. Additionally, it has been used in the synthesis of various heterocyclic compounds, such as quinolines, indoles, and pyridines. 3-Fluoro-5-(2-fluoro-5-methylphenyl)phenol, 95% has also been used in the synthesis of various pharmaceuticals, including anti-inflammatory agents and antifungal agents.
Eigenschaften
IUPAC Name |
3-fluoro-5-(2-fluoro-5-methylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O/c1-8-2-3-13(15)12(4-8)9-5-10(14)7-11(16)6-9/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJNWQKKMGJAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=CC(=CC(=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684167 |
Source


|
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261979-02-5 |
Source


|
| Record name | 2',5-Difluoro-5'-methyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





